molecular formula C17H20N2O4S2 B2801938 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide CAS No. 946338-03-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2801938
CAS No.: 946338-03-0
M. Wt: 380.48
InChI Key: YYLALAHWESPCNH-UHFFFAOYSA-N
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Description

This compound is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S . Its average mass is 453.557 Da and its monoisotopic mass is 453.183460445 Da .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that sulfonamides bearing structural modifications, such as the incorporation of a 1,4-benzodioxin ring, exhibit notable antibacterial potential. These compounds have been synthesized and tested against various bacterial strains, showing good inhibitory activity comparable to standard drugs like Ciprofloxacin. This suggests the potential of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide and similar compounds in serving as novel antibacterial agents, providing a basis for developing new drugs to combat bacterial infections (Abbasi et al., 2017).

Enzyme Inhibition for Therapeutic Applications

The sulfonamide derivatives have also been explored for their enzyme inhibitory activities, specifically targeting enzymes like lipoxygenase. Lipoxygenase inhibitors play a crucial role in managing inflammatory conditions due to their involvement in the biosynthesis of pro-inflammatory mediators. Some synthesized sulfonamides have demonstrated decent inhibition against lipoxygenase, relative to standards like Baicalein. This highlights the therapeutic potential of these compounds in treating inflammatory diseases and suggests that further investigation into their mechanism of action and efficacy in vivo could lead to the development of new anti-inflammatory drugs (Abbasi et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not available .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-4-8-16(9-5-13)25(22,23)18-17-12-15(7-6-14(17)2)19-10-3-11-24(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLALAHWESPCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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